Potassium 2-(methylthio)pyrimidine-4-carboxylate
Description
Potassium 2-(methylthio)pyrimidine-4-carboxylate (CAS No. 250726-38-6) is a pyrimidine derivative with the molecular formula C₆H₅KN₂O₂S and a molecular weight of 208.28 g/mol . As a potassium salt of a pyrimidine carboxylic acid, it features a methylthio (-SMe) substituent at the 2-position and a carboxylate group (-COO⁻K⁺) at the 4-position of the pyrimidine ring. This structure confers distinct solubility properties, with high water solubility due to the ionic carboxylate group, making it advantageous for applications in aqueous-phase chemical synthesis or pharmaceutical formulations.
Properties
IUPAC Name |
potassium;2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S.K/c1-11-6-7-3-2-4(8-6)5(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUBOOHBQGVERW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 2-(Methylthio)Pyrimidine-4-Carboxylic Acid
The carboxylic acid precursor is synthesized via three principal methods, each varying in starting materials and reaction conditions.
Chlorination-Hydrolysis Pathway
This two-step approach begins with the chlorination of 2-(methylthio)pyrimidin-4-ol using phosphorus oxychloride (POCl₃). The reaction proceeds in anhydrous dioxane at reflux (90–110°C), yielding 4-chloro-2-(methylthio)pyrimidine. Subsequent hydrolysis under acidic or basic conditions converts the chloro group to a carboxylic acid:
Reaction Conditions for Hydrolysis :
The basic route is preferred industrially due to faster kinetics and reduced side product formation.
Table 1: Comparative Analysis of Hydrolysis Methods
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Temperature | 80°C | 60°C |
| Time | 12 hours | 8 hours |
| Yield | 72% | 89% |
| Key Side Products | Chlorinated byproducts | None significant |
Direct Carboxylation via Carbonylation
An alternative method employs palladium-catalyzed carbonylation of 4-iodo-2-(methylthio)pyrimidine. The reaction uses carbon monoxide (1 atm) in methanol with Pd(PPh₃)₄ as a catalyst, producing the methyl ester intermediate at 70°C. Saponification with potassium hydroxide (KOH) directly yields the potassium salt, bypassing the free acid stage.
Key Advantages :
Potassium Salt Formation
The carboxylic acid is neutralized with potassium bases to form the final product. Industrial and laboratory methods differ in solvent systems and base selection.
Laboratory-Scale Neutralization
In dimethylformamide (DMF), 2-(methylthio)pyrimidine-4-carboxylic acid reacts with potassium carbonate (K₂CO₃) at 100°C for 2 hours. The reaction mixture is filtered to remove excess base, and the product is precipitated by adding ethyl acetate.
Typical Reaction Stoichiometry :
Table 2: Neutralization Parameters and Outcomes
| Base | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 100°C | 2 h | 92% | 98.5% |
| KOH | H₂O | 60°C | 1 h | 88% | 97.2% |
| KOAc | EtOH | 25°C | 24 h | 75% | 95.1% |
Industrial-Scale Production
Industrial reactors utilize continuous flow systems to enhance efficiency:
- Acid Dissolution : The carboxylic acid is dissolved in hot deionized water (80°C).
- Base Addition : Aqueous KOH (45% w/w) is introduced at a controlled rate to maintain pH 7–8.
- Crystallization : Cooling to 5°C induces crystallization, with yields >85%.
Critical Process Controls :
- Temperature stability (±2°C) during neutralization.
- Stirring rate (200–300 rpm) to ensure homogeneity.
Optimization Strategies for Yield and Purity
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates. However, aqueous systems are preferred industrially for cost and safety.
Table 3: Solvent Impact on Neutralization Efficiency
| Solvent | Dielectric Constant | Reaction Rate (h⁻¹) | Yield |
|---|---|---|---|
| DMF | 36.7 | 0.55 | 92% |
| H₂O | 80.1 | 0.48 | 88% |
| EtOH | 24.3 | 0.32 | 75% |
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SCH) group undergoes oxidation under controlled conditions. In a study on structurally related ethyl 2-(methylthio)pyrimidine-5-carboxylate, oxidation with potassium dichromate (KCrO) in aqueous perchloric acid yielded 2-methylsulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde via cleavage of the ester group . Key findings include:
| Parameter | Value |
|---|---|
| Reaction order (substrate) | First-order |
| Reaction order (Cr(VI)) | First-order |
| Activation energy () | 58.3 kJ/mol |
| Stoichiometry | 3:2 (substrate:dichromate) |
The proposed mechanism involves:
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Formation of a chromate ester intermediate.
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Rate-determining hydrolysis to generate sulfoxide or sulfone derivatives.
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Subsequent redox steps yielding Cr(III) and organic products .
For the potassium carboxylate analog, similar oxidation pathways are expected, targeting the methylthio group to form sulfoxides or sulfones, depending on the oxidizing agent strength.
Nucleophilic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic substitution at positions activated by electron-withdrawing groups. In pyrimido[4,5-d]pyrimidine syntheses, ethyl 4-amino-2-thioxopyrimidine-5-carboxylate reacts with arylamines or acryloyl chloride to form cyclized products . For potassium 2-(methylthio)pyrimidine-4-carboxylate:
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Position 2 : The methylthio group can be displaced by amines, alkoxides, or halides under basic conditions.
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Position 4 : The carboxylate group enhances ring electrophilicity, directing substitutions to adjacent positions.
Example reaction :
Heating with formamide at 110–140°C generates Schiff base intermediates, which cyclize to form bicyclic pyrimidines .
Cyclization and Heterocycle Formation
The carboxylate group participates in intramolecular cyclization. For instance, ethyl 4-amino-2-thioxopyrimidine-5-carboxylate reacts with phenyl isocyanate to form pyrimido[4,5-d]pyrimidine-2,4-diones via amide intermediates . Similar reactions with this compound could yield fused heterocycles, such as:
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Thiazolo[4,5-d]pyrimidines : Via reaction with thiourea derivatives.
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Pyrimido[5,4-d]pyrimidines : Through condensation with diamines.
Acid/Base Reactivity
The carboxylate group acts as a leaving group in acidic media. For example, treatment with HCl may protonate the carboxylate, enabling decarboxylation or esterification. Conversely, under basic conditions, the compound stabilizes the pyrimidine ring against hydrolysis.
Coordination Chemistry
The carboxylate anion can coordinate to metal ions (e.g., K, Cr), influencing reaction pathways. In dichromate-mediated oxidations, coordination to Cr(VI) intermediates is critical for electron transfer .
Scientific Research Applications
Medicinal Chemistry
Potassium 2-(methylthio)pyrimidine-4-carboxylate serves as a vital building block in the synthesis of biologically active compounds. Pyrimidine derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities.
Anticancer Activity
Research indicates that pyrimidine derivatives can inhibit various kinases involved in cancer progression. For instance, compounds derived from pyrimidines have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have reported that 2-amino-pyrido[3,4-d]pyrimidines exhibit nanomolar IC50 values against CDK2, demonstrating their potential as anticancer agents .
Antiviral Properties
Pyrimidine derivatives have also been explored for their antiviral properties. For example, the design and optimization of pyrimidine-based compounds have led to the discovery of potent anti-HIV agents. These compounds often target viral enzymes or host cell receptors critical for viral replication .
Synthetic Applications
This compound is instrumental in organic synthesis due to its versatility as a precursor for various chemical transformations.
Synthesis of Novel Scaffolds
The compound can be utilized to synthesize novel pyrimidine scaffolds that serve as templates for further modifications. For example, it has been employed in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which have shown anti-proliferative activity against tumor cells .
Functionalization Strategies
The ability to functionalize the pyrimidine ring allows chemists to tailor compounds for specific biological targets. Various methods such as nucleophilic substitutions and coupling reactions can be employed to introduce different substituents at strategic positions on the pyrimidine core .
Biological Studies
The biological activities of this compound and its derivatives have been extensively studied.
Antioxidant Activity
Pyrimidine derivatives are also recognized for their antioxidant properties, which can protect cells from oxidative stress and inflammation. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .
Antimicrobial Effects
The compound has demonstrated antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics or antifungal agents . The structural diversity afforded by modifications of the pyrimidine ring enhances its effectiveness against resistant strains.
Case Studies
Several case studies highlight the successful application of this compound in drug discovery and development:
Mechanism of Action
The mechanism of action of Potassium 2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Properties of Potassium 2-(Methylthio)pyrimidine-4-carboxylate and Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | C₆H₅KN₂O₂S | 208.28 | Methylthio (C2) | Carboxylate (K⁺ salt) |
| Methyl 2-(methylthio)pyrimidine-4-carboxylate | C₇H₈N₂O₂S | 184.21 | Methylthio (C2), methyl ester | Ester (-COOCH₃) |
| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | C₇H₇BrN₂O₂S | 263.11 | Methylthio (C2), bromo (C5) | Ester (-COOCH₃) |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 188.57 | Chloro (C2), methyl (C6) | Carboxylic acid (-COOH) |
| 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid | C₆H₇N₃O₂S | 193.20 | Methylthio (C2), amino (C5) | Carboxylic acid (-COOH) |
Key Observations :
- Solubility: The potassium salt exhibits superior water solubility compared to its ester (methyl) or carboxylic acid analogs due to its ionic nature . Esters like methyl 2-(methylthio)pyrimidine-4-carboxylate are more soluble in organic solvents, making them suitable for non-polar reaction environments .
- Reactivity: The carboxylate group in the potassium salt is less reactive toward nucleophiles compared to esters or carboxylic acids, which can undergo hydrolysis or amidation. Brominated analogs (e.g., methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate) are reactive in cross-coupling reactions, whereas the amino derivative (5-amino-2-(methylthio)pyrimidine-4-carboxylic acid) participates in condensation or cyclization reactions .
Research Findings and Implications
- Biological Relevance: Methylthio groups in pyrimidines may mimic sulfur-containing natural products, such as (methylthio)phenols in Caladenia flowers, which interact with insect pollinators via volatile signaling . This suggests that methylthio-substituted pyrimidines could be explored for agrochemical or pharmacological applications.
- Electronic Effects : The methylthio group (-SMe) is electron-donating, which could stabilize the pyrimidine ring and influence binding interactions in biological targets. In contrast, chloro or bromo substituents are electron-withdrawing, altering reactivity and acidity .
Biological Activity
Potassium 2-(methylthio)pyrimidine-4-carboxylate is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicine.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-methylthio-4-pyrimidinecarboxylic acid with potassium hydroxide. This reaction leads to the formation of the potassium salt, which can be further purified through recrystallization or chromatography techniques.
2.1 Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that derivatives of pyrimidine compounds often display broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, studies have shown that similar pyrimidine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | Inhibition Rate |
|---|---|---|
| This compound | S. aureus | >90% |
| This compound | E. coli | >85% |
2.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Notably, related compounds have shown inhibitory effects on various cancer cell lines, including breast and lung cancers .
In vitro studies demonstrated that this compound could induce cytotoxicity in cancer cells, with IC50 values indicating effective inhibition at low concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 12.5 |
The biological activity of this compound is attributed to its ability to interfere with key cellular pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide synthesis and metabolic pathways, thereby disrupting cellular function in pathogens and cancer cells.
- DNA Interaction : Similar pyrimidines have been shown to intercalate with DNA, leading to interference with replication and transcription processes.
3. Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study on its antimicrobial effects demonstrated a significant reduction in biofilm formation by Pseudomonas aeruginosa, indicating potential use in treating infections associated with biofilms.
- In cancer research, a derivative was tested against multiple cell lines, revealing a dose-dependent response where higher concentrations led to increased apoptosis markers.
4. Conclusion
This compound presents promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves enzyme inhibition and interaction with cellular components, making it a candidate for further research and development in therapeutic applications.
5. Future Directions
Further studies are warranted to explore the full spectrum of biological activities associated with this compound, including:
- Detailed mechanism studies to elucidate specific pathways affected.
- In vivo studies to assess efficacy and safety profiles.
- Development of novel derivatives to enhance potency and selectivity against target cells.
Q & A
Q. What are the recommended synthetic routes for preparing potassium 2-(methylthio)pyrimidine-4-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, methyl or ethyl esters (e.g., ethyl 2-(methylthio)pyrimidine-4-carboxylate ) can be hydrolyzed under basic conditions (e.g., KOH/EtOH) to yield the potassium salt. Key variables include:
- Temperature: Hydrolysis at 60–80°C improves reaction kinetics but may require reflux conditions .
- Catalyst: Alkaline conditions (e.g., KOH) are critical for saponification; excess base may degrade sensitive functional groups .
- Solvent: Polar aprotic solvents (e.g., DMF) or ethanol/water mixtures are preferred for solubility and stability .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H NMR should show distinct peaks for the pyrimidine ring (δ 8.2–8.5 ppm) and methylthio group (δ 2.5–2.7 ppm) .
- Mass Spectrometry: HRMS (ESI-QTOF) can confirm molecular weight (e.g., [M+H] calc. for CHKNOS: 229.01) .
- Elemental Analysis: Carbon and sulfur content should align with theoretical values (±0.3%) .
Note: Contaminants like unreacted ester precursors can be detected via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Moisture Sensitivity: Store in a desiccator under inert gas (N/Ar) to prevent hydrolysis .
- Temperature: Long-term stability is best at –20°C; avoid freeze-thaw cycles to prevent salt dissociation .
- Light Exposure: Protect from UV light to avoid degradation of the methylthio group .
Advanced Research Questions
Q. How can computational modeling predict reactivity or binding interactions of this compound in drug discovery?
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to assess electron density at the carboxylate and sulfur sites, predicting nucleophilic/electrophilic regions .
- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites). Pyrimidine rings often engage in π-π stacking, while carboxylate groups form hydrogen bonds .
Q. What strategies resolve contradictions in reported biological activity data for pyrimidine carboxylates?
Methodological Answer:
- Meta-Analysis: Compare studies using standardized assays (e.g., IC values under identical pH/temperature) .
- Control Experiments: Test for counterion effects (K vs. Na) on solubility and bioactivity .
- Proteomic Profiling: Use affinity chromatography to identify off-target interactions that may explain divergent results .
Q. How can isotopic labeling (e.g., 13^{13}13C, 34^{34}34S) elucidate the mechanistic role of the methylthio group in reactions?
Methodological Answer:
- Synthesis of Labeled Analogs: Introduce S via NaS in the methylthio precursor .
- Kinetic Isotope Effects (KIE): Compare reaction rates (e.g., nucleophilic substitution) between labeled and unlabeled compounds to identify rate-determining steps .
- Tracing Metabolic Pathways: Use C-labeled carboxylate in cell cultures, followed by LC-MS/MS analysis to track incorporation into biomolecules .
Q. What advanced spectroscopic techniques can probe the coordination chemistry of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures to confirm potassium ion coordination geometry (e.g., monodentate vs. bidentate carboxylate binding) .
- EPR Spectroscopy: Detect radical intermediates in redox reactions involving the sulfur moiety .
- FT-IR: Monitor shifts in C=O (1650–1700 cm) and C-S (650–700 cm) stretches under varying pH conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
